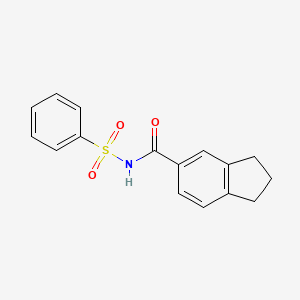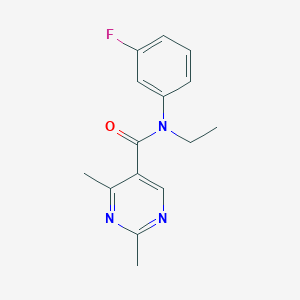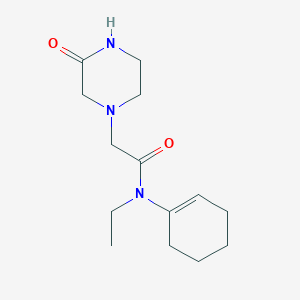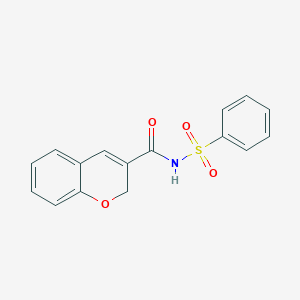
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as BS-181, is a synthetic compound that has been developed as a potential anticancer agent. It belongs to the class of indene carboxamides and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer progression. By inhibiting BRD4, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can prevent the expression of genes that are involved in cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective anticancer agents. Another area of interest is the investigation of the potential use of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other anticancer agents, which could lead to synergistic effects and improved efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in vivo, which could inform its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, lung, and prostate cancer. Studies have also demonstrated that N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(14-10-9-12-5-4-6-13(12)11-14)17-21(19,20)15-7-2-1-3-8-15/h1-3,7-11H,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAWUQHHPGLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)
![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)

![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7635649.png)